molecular formula C20H21N3O3S B2685624 N-(2-ethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851132-54-2

N-(2-ethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No.: B2685624
CAS No.: 851132-54-2
M. Wt: 383.47
InChI Key: LDPLARDYHNDAKX-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as EMA401, is a small molecule drug that has been extensively researched for its potential use in treating chronic pain. It is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which plays a key role in pain signaling pathways.

Scientific Research Applications

  • Glutaminase Inhibitors : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which are structurally related to the specified compound, have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, including some truncated analogs, have shown promise in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, indicating their potential in cancer therapy (Shukla et al., 2012).

  • Antiprotozoal Activity : Derivatives of benzimidazole, structurally similar to the compound , have been synthesized and demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds have shown better effectiveness than the conventional drug metronidazole in some cases (Pérez‐Villanueva et al., 2013).

  • Pharmacological Evaluation of Heterocyclic Derivatives : Novel derivatives of 1,3,4-oxadiazole and pyrazoles, including compounds like N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, have been computationally and pharmacologically evaluated. These compounds have shown potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating their broad pharmacological applications (Faheem, 2018).

  • Anticonvulsant Activity : Omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their anticonvulsant activity. One of these compounds, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, demonstrated significant activity against seizures induced by maximal electroshock (Aktürk et al., 2002).

  • Antimicrobial and Antitubercular Agents : A series of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds showed significant activity against Mycobacterium tuberculosis H37Rv strain, among others (Ranjith et al., 2014).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-26-18-10-5-4-9-17(18)22-19(24)14-27-20-21-11-12-23(20)15-7-6-8-16(13-15)25-2/h4-13H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPLARDYHNDAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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